molecular formula C15H15N3O2 B1620960 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-27-2

6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Cat. No. B1620960
M. Wt: 269.3 g/mol
InChI Key: OMNRJSWGXAWYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid (6-PP) is a compound belonging to the class of heterocyclic compounds. It is a pyridine derivative with a pyrrolidine ring attached to the pyridine nitrogen atom. 6-PP is known to have a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential applications in drug discovery, drug delivery, and medical diagnostics.

Scientific Research Applications

6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the growth of various cancer cell lines and is being investigated for its potential use in cancer therapy. In addition, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been shown to possess anti-inflammatory and anti-bacterial properties and is being explored for its potential use in the treatment of various infectious diseases. 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has also been studied for its potential use in drug delivery systems, as it can be used to form nanoparticles and other delivery vehicles for therapeutic drugs.

Mechanism Of Action

The exact mechanism of action of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is still not fully understood. However, it is known to interact with a variety of cellular targets, including proteins, enzymes, and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and is believed to act as an inhibitor of the pro-inflammatory cytokines. In addition, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been shown to interact with a variety of receptors, including the serotonin 5-HT1A and 5-HT2A receptors, and is believed to act as an antagonist of these receptors.

Biochemical And Physiological Effects

6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and is believed to act as an inhibitor of the pro-inflammatory cytokines. In addition, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been shown to interact with a variety of receptors, including the serotonin 5-HT1A and 5-HT2A receptors, and is believed to act as an antagonist of these receptors. 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has also been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties.

Advantages And Limitations For Lab Experiments

6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has been widely studied in laboratory experiments and is a relatively easy compound to synthesize. It is also relatively stable and can be stored for long periods of time. However, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is not soluble in water and must be dissolved in an organic solvent before use. In addition, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a relatively expensive compound and is not widely available.

Future Directions

Future research on 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid could focus on exploring its potential applications in drug delivery systems, as well as its potential use in cancer therapy. In addition, further research could be conducted to better understand the biochemical and physiological effects of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, as well as its mechanism of action. Finally, research could be conducted to develop new synthetic methods for the production of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, as well as to improve the availability and cost of the compound.

properties

IUPAC Name

6-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20)12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNRJSWGXAWYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378092
Record name 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

CAS RN

904817-27-2
Record name 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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